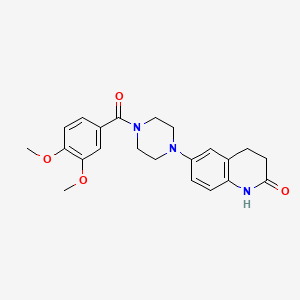
Vesnarinone
Cat. No. B1683823
Key on ui cas rn:
81840-15-5
M. Wt: 395.5 g/mol
InChI Key: ZVNYJIZDIRKMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04415572
Procedure details


A mixture of 2.7 g of 6-amino-3,4-dihydrocarbostyril, 5.9 g of N,N-bis(2-hydroxyethyl)-3,4-dimethoxybenzamide and 8.6 g of 85% phosphoric acid was reacted at 165° to 175° C. for 4.5 hours while stirring. After allowing to cool, to the reaction mixture was added dropwise about 50 ml of water to dissolve. The solution was neutralized with an aqueous 48% sodium hydroxide solution and extracted with chloroform. After drying the extract over potassium carbonate, chloroform was distilled off. Recrystallization of the residue from ethanol-chloroform gave 4.7 g of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.

Name
N,N-bis(2-hydroxyethyl)-3,4-dimethoxybenzamide
Quantity
5.9 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.O[CH2:14][CH2:15][N:16]([CH2:29][CH2:30]O)[C:17](=[O:28])[C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[CH:19]=1.P(=O)(O)(O)O.[OH-].[Na+]>O>[CH3:27][O:26][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][C:21]=1[O:24][CH3:25])[C:17]([N:16]1[CH2:15][CH2:14][N:1]([C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]3)[CH2:30][CH2:29]1)=[O:28] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2CCC(NC2=CC1)=O
|
|
Name
|
N,N-bis(2-hydroxyethyl)-3,4-dimethoxybenzamide
|
|
Quantity
|
5.9 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCN(C(C1=CC(=C(C=C1)OC)OC)=O)CCO
|
|
Name
|
|
|
Quantity
|
8.6 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reacted at 165° to 175° C. for 4.5 hours
|
|
Duration
|
4.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool, to the reaction mixture
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying the
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract over potassium carbonate, chloroform
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the residue from ethanol-chloroform
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=O)N2CCN(CC2)C=2C=C3CCC(NC3=CC2)=O)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
